molecular formula C9H14O3 B13982710 Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate CAS No. 60886-47-7

Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate

Cat. No.: B13982710
CAS No.: 60886-47-7
M. Wt: 170.21 g/mol
InChI Key: PHQDSQKSTRVKJN-POYBYMJQSA-N
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Description

Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which is denoted by the (1R,2S) configuration. It is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its versatile reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate typically involves the aldol reaction, where an enolate reacts with an aldehyde or ketone. One common method involves the use of boron-mediated asymmetric aldol reactions. For example, a solution of the enolate is prepared by reacting a carboxylic ester with dicyclohexylboron triflate in dichloromethane at low temperatures, followed by the addition of an aldehyde .

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used for reduction.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces esters or amides.

Scientific Research Applications

Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral drugs.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate involves its interaction with various molecular targets. The compound’s stereochemistry plays a crucial role in its binding affinity and specificity towards these targets. It can act as a substrate or inhibitor for certain enzymes, influencing biochemical pathways and cellular processes.

Comparison with Similar Compounds

Ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate can be compared with other similar compounds such as:

    Ethyl (1R,2S)-2-methyl-4-hydroxycyclopentane-1-carboxylate: Differing by the presence of a hydroxyl group instead of a ketone.

    Ethyl (1R,2S)-2-methyl-4-aminocyclopentane-1-carboxylate: Differing by the presence of an amino group.

    Ethyl (1R,2S)-2-methyl-4-methylenecyclopentane-1-carboxylate: Differing by the presence of a methylene group.

These compounds share similar structural frameworks but exhibit different chemical properties and reactivities due to the variations in functional groups.

Properties

CAS No.

60886-47-7

Molecular Formula

C9H14O3

Molecular Weight

170.21 g/mol

IUPAC Name

ethyl (1R,2S)-2-methyl-4-oxocyclopentane-1-carboxylate

InChI

InChI=1S/C9H14O3/c1-3-12-9(11)8-5-7(10)4-6(8)2/h6,8H,3-5H2,1-2H3/t6-,8+/m0/s1

InChI Key

PHQDSQKSTRVKJN-POYBYMJQSA-N

Isomeric SMILES

CCOC(=O)[C@@H]1CC(=O)C[C@@H]1C

Canonical SMILES

CCOC(=O)C1CC(=O)CC1C

Origin of Product

United States

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